2,5-bis(Hydroxymethyl)benzene-1,4-diol

Catalog No.
S3474507
CAS No.
13949-81-0
M.F
C8H10O4
M. Wt
170.16 g/mol
Availability
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2,5-bis(Hydroxymethyl)benzene-1,4-diol

CAS Number

13949-81-0

Product Name

2,5-bis(Hydroxymethyl)benzene-1,4-diol

IUPAC Name

2,5-bis(hydroxymethyl)benzene-1,4-diol

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

InChI

InChI=1S/C8H10O4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2,9-12H,3-4H2

InChI Key

GTJJZOXIKFNHJS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)CO)O)CO

Canonical SMILES

C1=C(C(=CC(=C1O)CO)O)CO

2,5-bis(Hydroxymethyl)benzene-1,4-diol, commonly known as hydroquinone, is an aromatic organic compound characterized by two hydroxymethyl groups attached to a benzene ring at the 2 and 5 positions, and two hydroxyl groups at the 1 and 4 positions. Its molecular formula is C8H10O4C_8H_{10}O_4, and it is a derivative of benzene that exhibits properties typical of phenolic compounds. Hydroquinone appears as a white crystalline solid and is soluble in water and alcohols, making it versatile for various applications in chemical synthesis and biological studies.

  • Oxidation: Hydroquinone can be oxidized to form benzoquinone under mild conditions. This reaction is reversible, allowing for the interconversion between hydroquinone and benzoquinone .
  • Alkylation: The hydroxyl groups on hydroquinone can participate in Friedel-Crafts reactions, allowing for alkylation and the formation of ethers. This property is utilized in synthesizing antioxidants like butylated hydroxyanisole .
  • Formation of Charge-Transfer Complexes: When hydroquinone and benzoquinone are co-crystallized, they form a charge-transfer complex known as quinhydrone, which exhibits unique properties .

Hydroquinone has notable biological activities:

  • Antioxidant Properties: It acts as a reducing agent, scavenging free radicals and thus protecting cells from oxidative stress. This property has led to its use in dermatological applications for skin lightening and anti-aging formulations .
  • Enzymatic Reactions: Hydroquinone serves as a substrate for various enzymes, including those involved in the metabolism of phenolic compounds in plants and animals. It also plays a role in the defense mechanisms of certain organisms, such as bombardier beetles, where it participates in generating reactive oxygen species .

The synthesis of 2,5-bis(Hydroxymethyl)benzene-1,4-diol can be achieved through several methods:

  • Hydroxylation of Phenol: A common industrial method involves the hydroxylation of phenol using hydrogen peroxide, yielding hydroquinone along with catechol as a byproduct .
  • Dialkylation of Benzene: Another method involves the dialkylation of benzene with propene to produce 1,4-diisopropylbenzene, which is subsequently oxidized to hydroquinone .
  • Reduction Reactions: Hydroquinone can also be synthesized from p-benzoquinone through reduction using various reducing agents such as iron powder or sodium borohydride .

Hydroquinone has a wide range of applications across different fields:

  • Cosmetics: It is widely used in skin lightening products due to its ability to inhibit melanin production .
  • Photography: Historically, hydroquinone was used as a developing agent in photographic processing due to its reducing properties .
  • Industrial Uses: It serves as an antioxidant in plastics and rubber industries, preventing oxidative degradation during processing .

Research on hydroquinone's interactions indicates potential effects on biological systems:

  • Toxicity Studies: Hydroquinone has been studied for its cytotoxic effects on various cell lines. While it exhibits beneficial antioxidant properties at low concentrations, higher concentrations can lead to cell damage and apoptosis due to oxidative stress .
  • Drug Interactions: Hydroquinone may interact with other drugs metabolized by similar pathways, necessitating caution when used concurrently with certain medications .

Several compounds share structural similarities with 2,5-bis(Hydroxymethyl)benzene-1,4-diol. Here are some notable examples:

Compound NameStructureUnique Features
Benzene-1,2-diol (Catechol)Two hydroxyl groups at ortho positionsMore reactive due to proximity of hydroxyl groups
Benzene-1,3-diolTwo hydroxyl groups at meta positionsDifferent reactivity profile compared to hydroquinone
2,5-Di-tert-butylhydroquinoneHydroquinone with tert-butyl groupsEnhanced stability and antioxidant capacity
2-Hydroxy-1-naphthalenemethanolNaphthalene derivative with hydroxymethyl groupExhibits different biological activities

The uniqueness of 2,5-bis(Hydroxymethyl)benzene-1,4-diol lies in its specific arrangement of functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds. Its position as both an antioxidant and a skin-lightening agent makes it particularly valuable in cosmetic formulations.

Catalytic hydrogenation represents the most widely studied approach for converting 5-hydroxymmethylfurfural (HMF) into BHMF. This process typically involves the selective reduction of aldehyde and hydroxyl groups on the furan ring under hydrogen pressure.

Catalyst Systems and Mechanisms

Noble metal catalysts, such as ruthenium (Ru) and platinum (Pt), exhibit high activity for this transformation. For instance, Ru/C catalysts achieve an 80.6% yield of BHMF at 2 hours under moderate hydrogen pressure (3–4 MPa) and temperatures of 100–120°C. The reaction proceeds via sequential hydrogenation steps:

  • Reduction of the C2 aldehyde group to form 2,5-dihydroxymethylfurfural (DHMF).
  • Further hydrogenation of DHMF to BHMF, facilitated by the electron-withdrawing effects of the furan ring’s oxygen atom.

Pt-based catalysts, such as Pt/MCM-41, demonstrate exceptional selectivity (98.9%) for BHMF under milder conditions (35°C, 0.8 MPa H₂) in aqueous media. The absence of organic solvents minimizes side reactions, such as ring hydrogenation or etherification.

Key Reaction Parameters

  • Solvent Effects: Water enhances selectivity by stabilizing polar intermediates, whereas organic solvents like tetrahydrofuran (THF) promote over-hydrogenation to by-products like 2,5-dimethyltetrahydrofuran.
  • Hydrogen Pressure: Optimal H₂ pressure balances hydrogen availability and selectivity. Excessive pressure (>4 MPa) favors ring saturation, reducing BHMF yield.

Table 1: Performance of Catalytic Systems for BHMF Synthesis

CatalystTemperature (°C)H₂ Pressure (MPa)Yield (%)Selectivity (%)
Ru/C1204.080.685
Pt/MCM-41350.898.998.9
Cu/SiO₂1502.097.095

XLogP3

0.5

Wikipedia

2,5-Bis(hydroxymethyl)benzene-1,4-diol

Dates

Modify: 2023-07-26

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